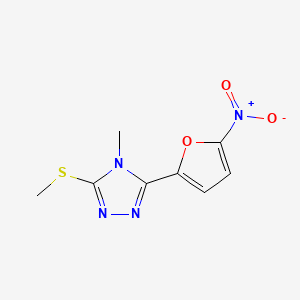
s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- typically involves the condensation of 3-amino-5-methylthio-1H-1,2,4-triazole with chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde . The reaction is usually carried out in an organic solvent such as methanol or ethanol under basic conditions . The product is then purified through crystallization or extraction methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the production of nitric oxide and tumor necrosis factor-α (TNF-α) in inflammatory pathways . Additionally, it can interact with endoplasmic reticulum (ER) chaperones and apoptosis markers, contributing to its neuroprotective effects.
Comparison with Similar Compounds
s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- can be compared with other similar compounds, such as:
3-Amino-5-methylthio-1H-1,2,4-triazole: Similar in structure but lacks the nitro and furyl groups.
4-Amino-5-nitro-1,2,3-triazole: Contains a nitro group but differs in the triazole ring structure.
1,2,4-Triazole derivatives: A broad class of compounds with diverse biological activities.
The uniqueness of s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
41735-55-1 |
|---|---|
Molecular Formula |
C8H8N4O3S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-methyl-3-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O3S/c1-11-7(9-10-8(11)16-2)5-3-4-6(15-5)12(13)14/h3-4H,1-2H3 |
InChI Key |
MJPUUPSABMZSBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)

![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)

![N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B12001512.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)
